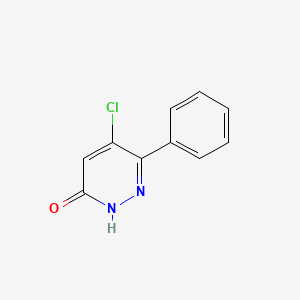
1,4-Bis(2-bromoethyl)benzene
Overview
Description
1,4-Bis(2-bromoethyl)benzene is a chemical compound with the molecular formula C10H12Br2 . It has a molecular weight of 292.01 g/mol . The compound is also known by other names such as 1,4-bis(2-bromoethyl)benzene and 4542-72-7 .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(2-bromoethyl)benzene consists of a benzene ring with two bromoethyl groups attached at the 1 and 4 positions . The InChI representation of the molecule isInChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 . Physical And Chemical Properties Analysis
1,4-Bis(2-bromoethyl)benzene has a molecular weight of 292.01 g/mol and a density of 1.6±0.1 g/cm³ . It has a boiling point of 300.9±22.0 °C at 760 mmHg . The compound has no hydrogen bond donors or acceptors, and it has four freely rotating bonds .Scientific Research Applications
Pharmaceutical Synthesis
1,4-Bis(2-bromoethyl)benzene is utilized in pharmaceutical research, particularly in the synthesis of antimicrobial agents. It serves as a precursor for the creation of small β-peptidomimetics, which are structures designed to mimic the function of natural peptides . These compounds have potential applications in developing new therapeutic agents with high enzymic stability and low toxicity.
Material Science
In material science, this compound is studied for its unique physical and chemical properties. Researchers from the Keehn Lab at Brandeis University investigate molecules like 1,4-Bis(2-bromoethyl)benzene to understand the novel structures and the general limitations of carbonaceous materials .
Organic Synthesis
1,4-Bis(2-bromoethyl)benzene acts as a building block in organic synthesis. It is used in various organic reactions due to its balanced reactivity and stability, making it a valuable tool for chemists exploring new synthetic pathways .
Polymer Chemistry
This compound is relevant in polymer chemistry where it may be used in the controlled radical polymerization of styrene and in the synthesis of bromine-terminated polymers via atom transfer radical polymerization .
Analytical Chemistry
While specific applications in analytical chemistry are not detailed in the search results, compounds like 1,4-Bis(2-bromoethyl)benzene can be used as standards or reagents in various analytical methods to determine the presence of similar structures or to calibrate instruments .
Environmental Science
The applications of 1,4-Bis(2-bromoethyl)benzene in environmental science are not explicitly mentioned in the search results. However, compounds of this nature can be studied for their environmental impact, biodegradability, and potential as intermediates in the synthesis of environmentally friendly materials .
Biochemistry
In biochemistry, 1,4-Bis(2-bromoethyl)benzene may be involved in studies related to molecular interactions, such as halogen bonding, which is significant in the structure and function of biomolecules .
Nanotechnology
The search did not yield specific applications in nanotechnology, but compounds like 1,4-Bis(2-bromoethyl)benzene could be explored for creating nanoscale structures or as components in the design of molecular machines due to their reactive bromine groups .
Safety And Hazards
While specific safety and hazard information for 1,4-Bis(2-bromoethyl)benzene is not available in the search results, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .
properties
IUPAC Name |
1,4-bis(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVPRNNDJXCLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372758 | |
| Record name | 1,4-bis(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-bromoethyl)benzene | |
CAS RN |
4542-72-7 | |
| Record name | 1,4-bis(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



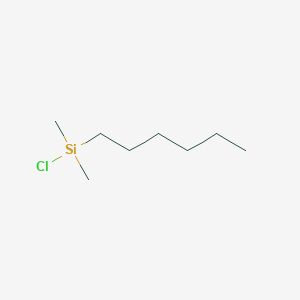
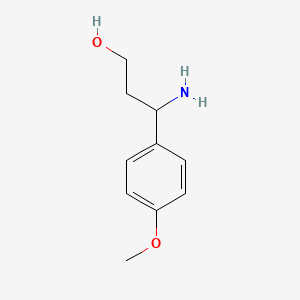
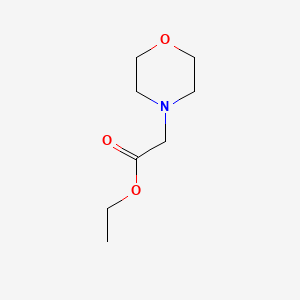
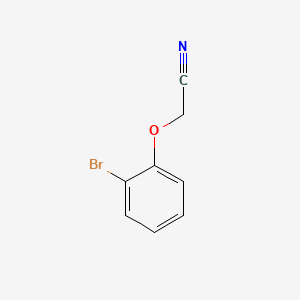
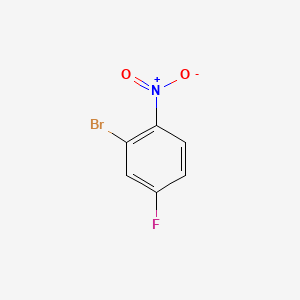
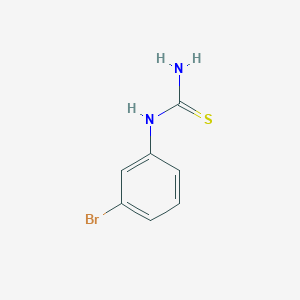
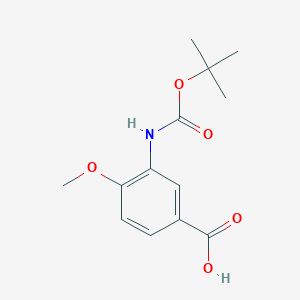
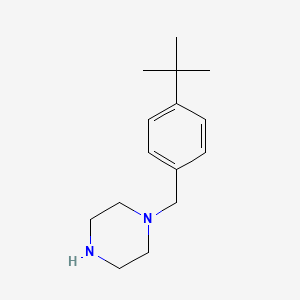
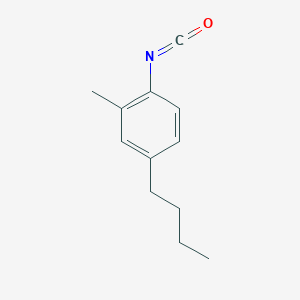
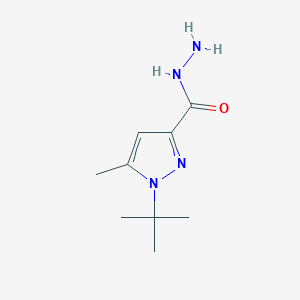
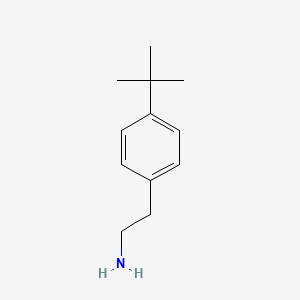

![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)
